Cas no 36721-11-6 (4-Chloro-6-methylcinnoline-3-carbonitrile)
4-Chloro-6-methylcinnoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-methylcinnoline-3-carbonitrile
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- Inchi: 1S/C10H6ClN3/c1-6-2-3-8-7(4-6)10(11)9(5-12)14-13-8/h2-4H,1H3
- InChI Key: NPIPEGGAWMMDOB-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)N=NC2C=CC(C)=CC=21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 259
- XLogP3: 2.2
- Topological Polar Surface Area: 49.6
4-Chloro-6-methylcinnoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM519041-1g |
4-Chloro-6-methylcinnoline-3-carbonitrile |
36721-11-6 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A221044-1g |
4-Chloro-6-methylcinnoline-3-carbonitrile |
36721-11-6 | 97% | 1g |
$650.0 | 2025-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2034706-1g |
4-Chloro-6-methylcinnoline-3-carbonitrile |
36721-11-6 | 1g |
¥4459.00 | 2024-05-16 |
4-Chloro-6-methylcinnoline-3-carbonitrile Suppliers
4-Chloro-6-methylcinnoline-3-carbonitrile Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Chloro-6-methylcinnoline-3-carbonitrile
4-Chloro-6-methylcinnoline-3-carbonitrile (CAS No. 36721-11-6): A Comprehensive Overview
The compound 4-Chloro-6-methylcinnoline-3-carbonitrile, identified by the CAS number 36721-11-6, is a significant molecule in the field of organic chemistry. This compound belongs to the cinnoline family, which is a heterocyclic aromatic system with two nitrogen atoms. The presence of a chlorine atom at position 4 and a methyl group at position 6, along with a cyano group at position 3, makes this compound unique and highly functional. Recent studies have highlighted its potential applications in drug discovery, materials science, and chemical synthesis.
Structural Features and Synthesis: The structure of 4-Chloro-6-methylcinnoline-3-carbonitrile is characterized by its rigid aromatic system, which provides stability and reactivity. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have developed efficient methods to synthesize this compound using various starting materials, such as o-chloronitrobenzene derivatives and aldehyde precursors. These methods have been optimized to achieve high yields and purity, making it accessible for further studies.
Chemical Properties: The compound exhibits interesting chemical properties due to its functional groups. The cyano group at position 3 imparts strong electron-withdrawing effects, while the chlorine atom at position 4 contributes to both electron-withdrawing and ortho-directing effects. The methyl group at position 6 introduces steric hindrance and modulates the electronic environment of the molecule. These properties make 4-Chloro-6-methylcinnoline-3-carbonitrile a versatile building block in organic synthesis.
Biological Activity: Recent research has focused on the biological activity of 4-Chloro-6-methylcinnoline-3-carbonitrile. Studies have shown that this compound exhibits potential anti-inflammatory and anticancer properties. In particular, it has been found to inhibit certain enzymes associated with inflammation and cancer progression. Additionally, its ability to interact with specific receptors makes it a promising candidate for drug development.
Applications in Materials Science: Beyond its biological applications, 4-Chloro-6-methylcinnoline-3-carbonitrile has shown potential in materials science. Its rigid structure and functional groups make it suitable for use in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated its ability to form stable MOFs with high surface areas, which could be used in gas storage and catalysis.
Synthesis Optimization: The synthesis of 4-Chloro-6-methylcinnoline-3-carbonitrile has been a topic of extensive research. Scientists have explored various reaction conditions, catalysts, and reagents to improve the efficiency of its synthesis. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. These advancements have made the compound more accessible for large-scale applications.
Safety Considerations: While working with 4-Chloro-6-methylcinnoline-3-carbonitrile, it is essential to follow standard laboratory safety protocols. Although it is not classified as a hazardous chemical under normal conditions, proper handling procedures should be followed to minimize exposure risks.
In conclusion, 4-Chloro-6-methylcinnoline-3-carbonitrile (CAS No. 36721-11-6) is a versatile compound with promising applications in multiple fields. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover its potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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